Regioisomeric Purity Drives Synthetic Outcome: Ortho‑Nitrile vs. Para‑Fluoro Isomer Comparison
2‑Cyano‑3‑fluorobenzoic acid (target) is the 2‑cyano, 3‑fluoro regioisomer. The alternative 2‑cyano‑4‑fluorobenzoic acid (comparator) places the fluorine para to the carboxylic acid [REFS‑1]. While both are available at comparable nominal purities (95‑98%) [REFS‑2], the regioisomeric difference results in a 100% positional mismatch in any reaction requiring ortho‑fluorine activation for nucleophilic aromatic substitution or specific hydrogen‑bonding geometry in crystal engineering. For example, X‑ray analysis of the target compound reveals strong intermolecular hydrogen bonds on the x‑z plane that depend on the ortho‑relationship between the cyano and carboxyl groups [REFS‑3]. Substituting with the 2‑cyano‑4‑fluoro isomer would eliminate this precise packing motif and alter solubility and reactivity profiles.
| Evidence Dimension | Regioisomeric positional identity |
|---|---|
| Target Compound Data | 2‑cyano‑3‑fluorobenzoic acid (ortho‑cyano, meta‑fluoro relative to COOH) |
| Comparator Or Baseline | 2‑cyano‑4‑fluorobenzoic acid (ortho‑cyano, para‑fluoro relative to COOH) |
| Quantified Difference | 100% positional mismatch at fluorine substitution site |
| Conditions | Structural analysis (X‑ray) and chemical reactivity expectations |
Why This Matters
The regioisomeric identity of 2‑cyano‑3‑fluorobenzoic acid is a non‑negotiable starting material requirement for synthetic routes that exploit the ortho‑fluorine effect or specific intermolecular interactions; procurement of the incorrect isomer leads to completely different reaction pathways and product identities.
- [1] DergiPark. Molecular structure of 2‑cyano‑3‑fluorobenzoic acid studied by X‑ray and AM1 methods. Reports strong intermolecular hydrogen bonds on the x‑z plane. Accessed April 2026. View Source
